5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one
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Overview
Description
5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one is an organic heterotricyclic compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 8H-cyclohepta[b]thiophen-8-ones using m-chloroperoxybenzoic acid (MCPBA) yields 1,1-dioxides and their epoxides . These reactions often involve common reagents such as MCPBA and specific reaction conditions to achieve the desired products.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a starting material for the synthesis of various derivatives with potential therapeutic properties. These derivatives have been studied for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a histamine H1 receptor antagonist, blocking the actions of endogenous histamine . This interaction can lead to various physiological effects, including anti-inflammatory and anti-allergic responses.
Comparison with Similar Compounds
5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one can be compared with other similar compounds such as ketotifen, which is also a heterotricyclic compound with a thiophene nucleus . Ketotifen is known for its role as an anti-asthmatic drug and H1-receptor antagonist. The unique structural features of this compound, such as the presence of a methoxy group, contribute to its distinct chemical and biological properties.
Similar Compounds
Properties
CAS No. |
88050-77-5 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
5-methoxy-2-methylcyclohepta[b]thiophen-8-one |
InChI |
InChI=1S/C11H10O2S/c1-7-5-8-6-9(13-2)3-4-10(12)11(8)14-7/h3-6H,1-2H3 |
InChI Key |
IPLINABMEKKCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)C=CC(=C2)OC |
Origin of Product |
United States |
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